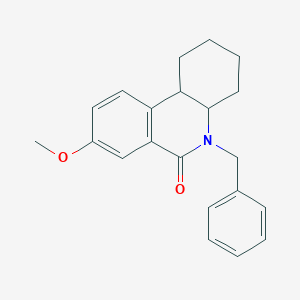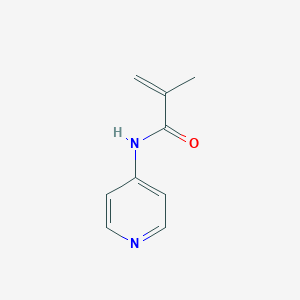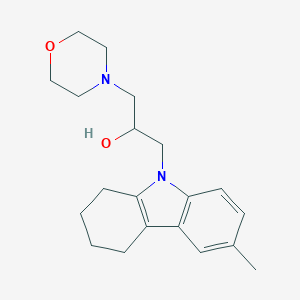![molecular formula C25H22ClFN4O B289229 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thus preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, as well as the reduction of beta-amyloid plaque accumulation in Alzheimer's disease models.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, reduction of beta-amyloid plaque accumulation, and inhibition of vascular smooth muscle cell proliferation. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a high affinity for the ATP-binding site of the EGFR, making it a potent inhibitor of this signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high potency and specificity for the EGFR signaling pathway. However, it also has some limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research involving 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, including the development of more potent and selective inhibitors of the EGFR signaling pathway, as well as the investigation of its potential use in combination with other therapies for cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone and its potential use in other disease models.
Métodos De Síntesis
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 3-fluoro-4-nitrobenzoic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR signaling pathway, which is often dysregulated in cancer cells. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing the accumulation of beta-amyloid plaques. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied for its potential use in treating cardiovascular disease by inhibiting the proliferation of vascular smooth muscle cells.
Propiedades
Fórmula molecular |
C25H22ClFN4O |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22ClFN4O/c26-18-4-3-5-21(16-18)30-14-12-29(13-15-30)17-24-28-23-7-2-1-6-22(23)25(32)31(24)20-10-8-19(27)9-11-20/h1-11,16H,12-15,17H2 |
Clave InChI |
DMHYHYAANYOITE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
SMILES canónico |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)



![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
